2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
2-(4-Methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidinone derivative featuring a 4-methylpiperazine moiety at the 2-position and a phenethyl group at the 6-position.
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H23N5O/c1-23-11-13-25(14-12-23)20-21-15-17-18(22-20)8-10-24(19(17)26)9-7-16-5-3-2-4-6-16/h2-6,8,10,15H,7,9,11-14H2,1H3 |
InChI Key |
QHBTULHRZJQGRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound has shown promise in various biological assays, indicating potential therapeutic uses:
Anticancer Activity
Research has demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds similar to 2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
Neurological Applications
The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, which may be beneficial in treating conditions such as anxiety and depression.
- Case Study : A study indicated that certain derivatives could enhance serotonin receptor activity, potentially leading to anxiolytic effects .
Kinase Inhibition
The compound has been identified as a dual inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TrkA), both of which are critical in cancer progression and neuronal survival .
Receptor Modulation
Its structure allows for interaction with various receptors, including serotonin and dopamine receptors, which may explain its potential efficacy in treating mood disorders .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its potency and selectivity. The following table summarizes key findings from recent research:
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Modifications
- Pyrido[4,3-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone: The target compound’s [4,3-d] core (vs.
- Substituent Diversity: 2-Position: The 4-methylpiperazine group in the target compound is a common feature in kinase inhibitors (e.g., G-749’s piperidine), enhancing solubility and binding to ATP pockets . 6-Position: The phenethyl group distinguishes the target from analogs like SKI-O-068 (cyclohexylamino) and G-749 (phenoxyphenyl), which exhibit higher molecular weights and distinct target affinities .
Pharmacokinetic Considerations
- Metabolic Stability : Methylthio groups (e.g., ) are prone to oxidation, whereas the target’s piperazine and phenyl groups may undergo slower hepatic metabolism .
Research Findings and Data
Key Structural Comparisons
| Feature | Target Compound | G-749 (FLT3 Inhibitor) | SKI-O-068 (Pim1 Inhibitor) |
|---|---|---|---|
| 2-Position | 4-Methylpiperazin-1-yl | 1-Methylpiperidin-4-ylamino | (1R,4R)-Cyclohexyldiamino |
| 6/8-Position | 2-Phenylethyl | 8-Bromo, 4-Phenoxyphenyl | 4-(3-Trifluoromethylphenyl) |
| Molecular Weight | ~365.5 | 521.41 | - |
| Kinase Selectivity | Hypothesized broad | FLT3-specific | Pim1-specific |
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyridopyrimidine derivative that has garnered attention for its diverse biological activities. This article will explore its biological activity, focusing on its pharmacological properties, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a pyridopyrimidine core, which is known for its role in various biological activities. The presence of the piperazine and phenethyl groups contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| Melting Point | Not available |
Antitumor Activity
Research indicates that compounds containing pyridopyrimidine moieties exhibit significant antitumor properties. For instance, a study evaluating various pyrido[2,3-d]pyrimidines demonstrated that certain derivatives showed inhibitory activity against EGFR tyrosine kinase, a critical target in cancer therapy. Specifically, compounds similar to our target compound exhibited IC50 values in the nanomolar range against cancer cell lines such as A549 and NCI-H1975 .
Case Study: EGFR Inhibition
In a comparative study of pyrido[2,3-d]pyrimidines, one derivative demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutant kinase. This indicates a strong potential for selective targeting in cancer treatment .
Antimicrobial Activity
Pyridopyrimidine derivatives have also been evaluated for their antimicrobial properties. A series of compounds were synthesized and tested for antibacterial activity against various strains. The results indicated that many derivatives exhibited moderate to excellent antimicrobial effects, particularly against Gram-positive bacteria .
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the anti-inflammatory and analgesic potential of pyridopyrimidine derivatives. These compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Cytokine Modulation : It has the potential to modulate cytokine production, thereby influencing inflammatory responses.
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic condensation. A key step involves the formation of the pyrido[4,3-d]pyrimidin-5(6H)-one core, followed by substitution at positions 2 and 6. For example:
- Core formation : Cyclization of ethyl acetoacetate with triazine derivatives under reflux in ethanol with sodium as a base .
- Substitution : The 4-methylpiperazine group is introduced via nucleophilic aromatic substitution (SNAr) under controlled pH (~7–8) and temperature (60–80°C), while the 2-phenylethyl group is added via alkylation using bromoethylbenzene in DMF .
Critical Factors:
| Reaction Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps increase SNAr efficiency but risk decomposition. |
| Solvent | Ethanol/DMF | Polar aprotic solvents enhance substitution rates. |
| pH | 7–8 | Neutral pH minimizes side reactions (e.g., hydrolysis). |
How can researchers characterize crystal polymorphs, and what impact do these have on biological activity?
Level: Advanced
Methodological Answer:
Polymorphs are characterized using:
- X-ray diffraction (XRD) : To determine unit cell parameters and packing arrangements.
- Differential Scanning Calorimetry (DSC) : Identifies melting points and thermal stability differences between forms .
Biological Impact:
A patent highlights that a hydrochloride salt polymorph of a related pyridopyrimidine exhibited enhanced FLT3 kinase inhibition (IC50: 12 nM vs. 45 nM for the amorphous form) and improved stability under high humidity . For this compound, polymorph screening should precede in vivo studies to ensure consistent bioavailability.
What methodologies are recommended for evaluating kinase inhibition potential?
Level: Intermediate
Methodological Answer:
- In vitro kinase assays : Use recombinant kinases (e.g., Pim1) with ATP-concentration-dependent luminescence assays. Pre-incubate the compound (0.1–10 µM) with kinase and substrate, then measure phosphorylated product .
- Structural analysis : Co-crystallization with target kinases (e.g., Pim1) reveals binding modes. For example, a pyridopyrimidine derivative showed hydrogen bonding with Glu121 and hydrophobic interactions with Leu44 in Pim1 .
Data Interpretation Table:
| Assay Type | Key Output | Relevance |
|---|---|---|
| IC50 | Inhibition potency | Prioritize compounds with IC50 < 100 nM. |
| Ki | Binding affinity | Lower Ki indicates stronger target engagement. |
How do modifications at the 2-phenylethyl or 4-methylpiperazine groups alter pharmacokinetics?
Level: Advanced
Methodological Answer:
- 2-Phenylethyl group : Enhances lipophilicity (logP increases by ~1.5 units), improving blood-brain barrier penetration but reducing aqueous solubility. Replace with polar groups (e.g., pyridinyl) to balance these properties .
- 4-Methylpiperazine : Protonation at physiological pH increases solubility. Deuterating the methyl group (e.g., CD3) can extend half-life by reducing metabolic oxidation .
Case Study:
A piperazine-to-piperidine substitution in a related compound reduced clearance (CL: 22 → 14 mL/min/kg) but increased volume of distribution (Vd: 2.1 → 3.8 L/kg), suggesting tissue penetration improvements .
What analytical techniques confirm structural integrity and batch consistency?
Level: Basic
Methodological Answer:
- NMR (1H/13C) : Verify substitution patterns (e.g., piperazine CH2 protons at δ 2.4–3.1 ppm).
- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., des-methyl byproduct at m/z +14).
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
How to resolve contradictions in biological data (e.g., varying IC50 values)?
Level: Advanced
Methodological Answer:
- Standardize assays : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 vs. CHO).
- Validate target engagement : Use orthogonal methods like CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
- Replicate conditions : A study on pyridopyrimidines found IC50 variability (20–80 nM) due to DMSO concentration differences (>1% reduced activity by 30%) .
Best practices for in vivo efficacy and toxicity studies?
Level: Intermediate
Methodological Answer:
- Dosing : Start with 10 mg/kg (IP or PO) in rodent models, adjusting based on PK data (e.g., t1/2 > 4 hrs).
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). A related compound showed hepatotoxicity at 50 mg/kg due to piperazine metabolite accumulation .
How can computational tools guide structural optimization?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
